2-(4-chlorophenoxy)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide is a synthetic organic compound characterized by the presence of a chlorophenoxy group, a morpholine ring, and a thian ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-chlorophenol with chloroacetic acid to form 2-(4-chlorophenoxy)acetic acid. This intermediate is then reacted with thian-4-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may bind to and inhibit the activity of kinases or other signaling proteins, thereby modulating cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-{[4-(morpholin-4-yl)phenyl]methyl}acetamide
- 2-(4-chlorophenoxy)-N-{[4-(morpholin-4-yl)benzyl]methyl}acetamide
- 2-(4-chlorophenoxy)-N-{[4-(morpholin-4-yl)cyclohexyl]methyl}acetamide
Uniqueness
2-(4-chlorophenoxy)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide is unique due to the presence of the thian ring, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets and improve its stability under various conditions.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O3S/c19-15-1-3-16(4-2-15)24-13-17(22)20-14-18(5-11-25-12-6-18)21-7-9-23-10-8-21/h1-4H,5-14H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFYEMQGPZOAKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)COC2=CC=C(C=C2)Cl)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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